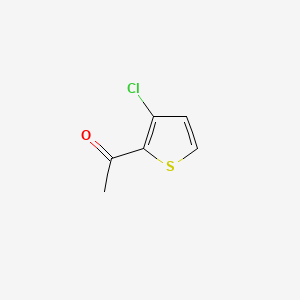

2-Acetyl-3-chlorothiophene

Descripción

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives are of paramount importance in the field of chemical research. rroij.comwikipedia.orgclinicalresearchnewsonline.com This significance stems from their versatile chemical properties and their presence in a wide array of biologically active compounds and functional materials. clinicalresearchnewsonline.comresearchgate.netnih.gov The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without a significant loss of biological activity. rroij.comwikipedia.org This has made thiophene derivatives a focal point for medicinal chemists in the development of novel pharmaceuticals. researchgate.netnih.gov

Thiophene and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netnih.gov Marketed drugs containing the thiophene moiety, such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the anticoagulant rivaroxaban, underscore the therapeutic relevance of this heterocyclic system. rroij.comscispace.com Beyond medicine, thiophene-based materials are integral to the development of organic semiconductors, light-emitting diodes, and corrosion inhibitors, highlighting their importance in material science. clinicalresearchnewsonline.comnih.gov The rich electron density of the thiophene ring and its susceptibility to various chemical modifications make it a valuable building block for creating complex molecular architectures with tailored properties. researchgate.netresearchgate.net

Rationale for Investigating 2-Acetyl-3-chlorothiophene as a Multifunctional Scaffold

This compound is a derivative of thiophene that has garnered significant interest as a multifunctional scaffold in organic synthesis and medicinal chemistry. nih.gov Its structure, featuring a thiophene ring substituted with a reactive acetyl group at the 2-position and a chlorine atom at the 3-position, provides multiple sites for chemical modification. nih.gov This dual functionality allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.

The presence of the electron-withdrawing acetyl group and the halogen atom influences the reactivity of the thiophene ring, enabling selective chemical reactions. The acetyl group can participate in condensation reactions, reductions, and other transformations, while the chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. researchgate.net This versatility allows researchers to systematically modify the structure of this compound to explore structure-activity relationships and develop new compounds with desired properties.

Overview of Key Research Avenues for this compound

The unique structural features of this compound have opened up several key avenues of research. A primary focus has been its utilization as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it serves as a precursor for the synthesis of various thiophene derivatives that have been investigated for their anticancer and anti-inflammatory properties.

Another significant area of research involves the use of this compound in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. Furthermore, the compound has been employed in the synthesis of Schiff bases and their metal complexes, which have shown potential as antibacterial agents. rjpbcs.com The study of its chemical reactivity and the development of efficient synthetic methods for its derivatives remain active areas of investigation, promising to expand its applications in both medicinal chemistry and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5ClOS |

| Molecular Weight | 160.62 g/mol |

| CAS Number | 89581-82-8 |

| Appearance | Liquid |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone |

This table is populated with data from public sources. nih.govthermofisher.comepa.gov

Spectroscopic Data of this compound

| Spectroscopy | Data Source |

| FT-IR | Bio-Rad Laboratories, Inc. |

| Raman | Bio-Rad Laboratories, Inc. |

This table is populated with data from public sources. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVITKMOMFXUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363364 | |

| Record name | 2-Acetyl-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-82-8 | |

| Record name | 2-Acetyl-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 2 Acetyl 3 Chlorothiophene

Established Synthetic Routes to 2-Acetyl-3-chlorothiophene

The most common and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of 3-chlorothiophene (B103000). This approach offers an efficient and direct route to the desired product.

Friedel-Crafts Acylation Strategies of 3-Chlorothiophene

The Friedel-Crafts acylation involves the reaction of 3-chlorothiophene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. iitk.ac.in The reaction is an electrophilic aromatic substitution where the electron-rich thiophene (B33073) ring attacks a highly reactive acylium ion. stackexchange.commasterorganicchemistry.com

Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst in the Friedel-Crafts acylation of 3-chlorothiophene. iitk.ac.in Its primary function is to activate the acetyl chloride by coordinating with the chlorine atom, which leads to the formation of a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.com This activation step is crucial for the reaction to proceed, as the acyl chloride itself is not electrophilic enough to react with the thiophene ring. iitk.ac.inkhanacademy.org The reaction must be conducted under anhydrous conditions, as the presence of moisture would lead to the hydrolysis of the aluminum chloride catalyst, rendering it inactive.

The mechanism proceeds as follows:

Formation of the acylium ion: Acetyl chloride reacts with aluminum chloride to form the acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).

Electrophilic attack: The π-electrons of the thiophene ring attack the electrophilic carbon of the acylium ion. The chlorine substituent at the 3-position directs the incoming acetyl group primarily to the 2-position due to electronic and steric effects, resulting in high regioselectivity. stackexchange.com

Deprotonation: A base, typically the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the thiophene ring and yielding this compound. masterorganicchemistry.com

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of isomers and byproducts. Key parameters that are typically adjusted include temperature, solvent, and the stoichiometry of the reactants.

Temperature: The reaction is often carried out at controlled temperatures, typically ranging from 0 to 50 °C, to manage the exothermic nature of the reaction and prevent side reactions.

Solvent: Anhydrous solvents such as dichloromethane (B109758) or carbon disulfide are frequently used. These solvents are chosen for their ability to dissolve the reactants and stabilize the reactive intermediates without participating in the reaction.

Stoichiometry: The molar ratios of the reactants are carefully controlled. For instance, using a slight excess of acetyl chloride can drive the reaction to completion, but a large excess can lead to the formation of di-acylated byproducts. Stoichiometric control helps to minimize over-acylation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent catalyst deactivation.

| Parameter | Condition | Purpose | Citation |

| Reagents | 3-Chlorothiophene, Acetyl Chloride, AlCl₃ | Core components for Friedel-Crafts acylation | |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate acylium ion | |

| Solvent | Dichloromethane (anhydrous) | Inert reaction medium, prevents catalyst hydrolysis | |

| Temperature | 0–50 °C | Controls reaction rate and minimizes side products | |

| Atmosphere | Anhydrous, Inert (e.g., Nitrogen) | Prevents catalyst hydrolysis and deactivation |

Alternative Synthetic Approaches and Comparative Analysis

While Friedel-Crafts acylation is the dominant method, alternative routes for the synthesis of acetylated chlorothiophenes exist. One notable method is a multi-step synthesis starting from unsubstituted thiophene.

This process involves:

Chlorination: Thiophene is first chlorinated, for example using chlorine gas, to produce 2-chlorothiophene (B1346680).

Acetylation: The resulting 2-chlorothiophene is then acetylated. It is important to note that the acetylation of 2-chlorothiophene typically yields 2-acetyl-5-chlorothiophene (B429048) as the major product due to the directing effects of the chloro and sulfur atoms. researchgate.net Achieving the 2-acetyl-3-chloro substitution pattern from this intermediate would require more complex or less direct synthetic strategies.

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages | Citation |

| Friedel-Crafts Acylation | 3-Chlorothiophene | Acetyl Chloride, AlCl₃ | Direct, high regioselectivity for the 2-position | Requires stoichiometric Lewis acid, moisture sensitive | |

| Multi-step Synthesis | Thiophene | Cl₂, Acetic Anhydride | Starts from a simpler raw material | Multiple steps, potential for isomer mixtures |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. sciforum.netbeilstein-journals.org

Application of Solvent-Free Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can offer significant advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates. sciforum.net

Microwave-assisted synthesis is a technique that often aligns with green chemistry principles and can be performed under solvent-free or reduced-solvent conditions. semanticscholar.orgresearchgate.net Microwave irradiation can significantly accelerate reaction times for Friedel-Crafts acylations by providing rapid and uniform heating. For example, the microwave-assisted Friedel-Crafts acylation of 2-chlorothiophene has been shown to proceed efficiently. While specific studies on the solvent-free synthesis of this compound are not extensively documented, the successful application of microwave-assisted and solvent-free Friedel-Crafts reactions to similar thiophene derivatives suggests its potential applicability. sciforum.netresearchgate.netresearchgate.net The use of recyclable catalysts in these systems further enhances their green credentials. researchgate.net

Microwave-Assisted Synthesis Protocols

The application of microwave-assisted organic synthesis (MAOS) has been identified as a significant advancement for accelerating chemical reactions, offering a powerful alternative to conventional heating methods. In the context of synthesizing substituted thiophenes, microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and enhanced selectivity. milestonesrl.com

While specific literature on the direct microwave-assisted synthesis of this compound is nascent, protocols for closely related isomers provide a clear and transferable methodology. A prime example is the microwave-assisted Friedel-Crafts acylation for the synthesis of 3-acetyl-5-chlorothiophene, an isomer of the target compound. This process demonstrates the core principles and expected efficiencies of applying microwave technology to the acylation of a chlorothiophene precursor.

A representative protocol for this type of reaction involves the following steps:

Reactants : A mixture of a chlorothiophene isomer (e.g., 2-chlorothiophene), an acylating agent like acetyl chloride, and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) is prepared.

Solvent : A suitable low-polarity solvent, for instance, carbon disulfide, is used as the reaction medium.

Microwave Conditions : The reaction vessel is subjected to microwave irradiation at a controlled power and temperature.

The primary advantage of this approach is the significant reduction in reaction time from several hours, typical for conventional heating, to mere minutes. tsijournals.com This rapid heating is a direct result of microwave energy coupling efficiently with polar molecules in the mixture, leading to a fast rise in temperature. scirp.org This acceleration can also suppress the formation of undesirable byproducts that may arise during prolonged reaction times under traditional heating. ruc.dk

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | ~30 minutes |

| Heating Method | External (oil bath, heating mantle) | Direct dielectric heating scirp.org |

| Temperature Control | Slower, potential for thermal gradients | Rapid, uniform heating |

| Typical Yield | Moderate to high | Often improved yields milestonesrl.com |

| Byproduct Formation | Higher potential due to long reaction times | Reduced due to shorter reaction times ruc.dk |

Table 1: Comparative overview of conventional vs. microwave-assisted Friedel-Crafts acylation based on typical findings.

The successful application of microwave irradiation to the Friedel-Crafts acylation of chlorothiophenes underscores its potential for the efficient and rapid synthesis of this compound. ruc.dk The technology allows for quick screening of optimal reaction conditions, including catalysts and solvents, further establishing it as a cornerstone of modern green chemistry. milestonesrl.com

Use of Ionic Liquids for Enhanced Reaction Kinetics and Reduced Byproducts

Ionic liquids (ILs) have emerged as novel "designer" solvents and catalysts in organic synthesis, offering a green alternative to traditional volatile organic compounds (VOCs). google.comresearchgate.net These salts, which are liquid at or near room temperature, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. google.com Their use in the synthesis of acetylthiophenes can lead to enhanced reaction rates, improved selectivity, and a reduction in unwanted byproducts. iolitec.de

One of the key synthetic routes to acetyl-substituted thiophenes that benefits from ionic liquids is the nickel-catalyzed reaction between a halogenated thiophene and a vinyl ether. google.com This method avoids the often harsh conditions of classical Friedel-Crafts acylation. In this process, the ionic liquid can act as both the solvent and a co-catalyst, facilitating a homogeneous reaction environment. google.com

A typical reaction setup involves:

Reactants : A halogenated thiophene (such as 3-chlorothiophene), a vinyl ether (e.g., n-butyl vinyl ether), a nickel catalyst (e.g., nickel acetate), a phosphine (B1218219) ligand, and an organic base. google.com

Ionic Liquid : An imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), is commonly used as the reaction medium. google.com

The properties of the ionic liquid are crucial for the reaction's success. The high polarity and coordinating ability of the IL can stabilize the catalytic species and reactive intermediates, thereby accelerating the reaction rate. iolitec.de Furthermore, the choice of the ionic liquid's cation and anion can be tailored to optimize the reaction, a concept known as "task-specific ionic liquids" (TSILs). researchgate.net This fine-tuning can significantly influence reaction outcomes, leading to higher yields and minimizing the formation of byproducts that might occur in conventional solvents. iolitec.de For example, using an ionic liquid medium can prevent catalyst hydrolysis and simplify product isolation, as the non-volatile IL can often be separated from the product by extraction and subsequently recycled. google.com

| Feature | Finding | Source |

| Reaction Type | Nickel-catalyzed coupling of halogenated thiophene and vinyl ether | google.com |

| Example Ionic Liquid | 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | google.com |

| Catalyst | Nickel Acetate (B1210297) (Ni(OAc)₂) | |

| Reaction Conditions | 120 °C, 30 hours | |

| Key Advantages | - Enhanced reaction kinetics - Reduced byproducts - Recyclable solvent/catalyst system - Avoids volatile organic solvents | google.comiolitec.de |

Table 2: Research findings on the synthesis of acetylthiophenes using ionic liquids.

The use of ionic liquids represents a significant step towards greener and more efficient chemical processes. By replacing traditional solvents, chemists can achieve not only improved reaction kinetics but also a reduction in environmental impact through the elimination of volatile emissions and the potential for catalyst and solvent recycling. google.com

Reactivity and Mechanistic Investigations of 2 Acetyl 3 Chlorothiophene

Electrophilic Aromatic Substitution Studies on the Thiophene (B33073) Ring

The thiophene ring in 2-acetyl-3-chlorothiophene is the primary site for electrophilic attack. The regiochemical outcome of these reactions is dictated by the electronic effects of the acetyl and chloro substituents.

In electrophilic aromatic substitution (SEAr) reactions, the substitution on the thiophene ring of this compound predominantly occurs at the 5-position. This regioselectivity is a consequence of the combined directing effects of the acetyl and chloro groups.

The sulfur atom in the thiophene ring is electron-donating, which activates the ring towards electrophilic attack, particularly at the C2 and C5 positions. The acetyl group at the C2 position is an electron-withdrawing group (EWG) and is generally deactivating. wikipedia.org However, it directs incoming electrophiles to the 5-position through resonance stabilization of the intermediate sigma complex.

The chlorine atom at the C3 position is also an electron-withdrawing group due to its inductive effect (-I), which deactivates the ring. wikipedia.org However, like other halogens, it possesses lone pairs of electrons that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions relative to itself. In the context of the this compound system, the para-directing effect of the chlorine atom reinforces the directing effect of the acetyl group towards the C5 position. The steric hindrance from the acetyl group at C2 and the chloro group at C3 also disfavors substitution at the C4 position.

The directing effects of the substituents can be summarized as follows:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Acetyl (-COCH₃) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Directs to C5 |

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Directs ortho/para |

This table provides a qualitative overview of the electronic effects of the substituents.

The reactivity of the thiophene ring in this compound is further influenced by the nature of the attacking electrophile and the presence of other functional groups. The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the reaction rate and regioselectivity.

Generally, EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, EWGs decrease the electron density, deactivating the ring towards electrophilic substitution. wikipedia.org In cases of multiple substituents, the most activating group typically governs the regioselectivity of the substitution. libretexts.org If the directing effects of the substituents oppose each other, a mixture of products may be obtained, with the outcome often depending on steric factors. libretexts.org

For instance, the presence of a strongly activating group could potentially overcome the deactivating effects of the acetyl and chloro groups, leading to faster reaction rates. Conversely, the introduction of another strong EWG would further deactivate the ring, making electrophilic substitution more challenging.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic substitution, although this reactivity is influenced by the electronic nature of the thiophene ring and the acetyl group. The electron-withdrawing acetyl group can facilitate nucleophilic attack by stabilizing the negative charge that develops in the transition state.

Several nucleophilic substitution reactions have been reported. For example, the chlorine atom can be displaced by amines. In a notable reaction, this compound reacts with arylamines in the presence of a CeCl₃ catalyst to produce 3-amino-substituted derivatives in high yields (up to 98%). Another example involves the reaction with sodium amide (NaNH₂) in dimethyl sulfoxide (B87167) (DMSO) at 120°C, which yields 2-acetyl-3-aminothiophene.

Thiolates have also been employed as nucleophiles. The reaction with thiophenolate (PhS⁻) in the presence of a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) at 100°C results in the formation of 2-acetyl-3-phenylthiothiophene.

The general mechanism for these nucleophilic aromatic substitutions (SNAr) typically involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-type intermediate. The negative charge of this intermediate is stabilized by the electron-withdrawing acetyl group and the aromatic ring. Subsequent departure of the chloride ion restores the aromaticity of the thiophene ring.

| Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Arylamines | CeCl₃ | 3-Amino-substituted derivatives | up to 98 |

| Sodium Amide (NaNH₂) | DMSO, 120°C, 6h | 2-Acetyl-3-aminothiophene | 63 |

| Thiophenolate (PhS⁻) | CuI catalyst, DMF, 100°C | 2-Acetyl-3-phenylthiothiophene | 71 |

This table summarizes key nucleophilic substitution reactions of this compound.

Cross-Coupling Reactions and Their Methodological Developments

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. These reactions typically involve the chlorine atom as the leaving group.

Palladium catalysts have been effectively used to arylate this compound. For instance, direct arylation at the 5-position has been achieved using a phosphine-free palladium catalyst. ulethbridge.ca This C-H activation/functionalization approach offers a more atom-economical route compared to traditional cross-coupling reactions that require the pre-functionalization of both coupling partners. researchgate.net

Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method. This compound can be coupled with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent like DMF at elevated temperatures to yield 2-acetyl-3-arylthiophenes.

The Heck reaction, another palladium-catalyzed process, couples the thiophene with alkenes. While specific examples with this compound are less commonly detailed in readily available literature, the general methodology is applicable.

These methodological developments have expanded the synthetic utility of this compound, enabling the construction of complex polyfunctionalized aryl- and heteroarylthiophenes. ulethbridge.ca

| Coupling Reaction | Catalyst | Base | Solvent/Temp | Product Type |

| Direct Arylation (C-H) | Pd(OAc)₂ | KOAc | DMAc, 130°C | 5-Aryl-2-acetyl-3-chlorothiophene |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF, 90°C | 2-Acetyl-3-arylthiophene |

This table highlights examples of palladium-catalyzed cross-coupling reactions with this compound.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or carbopalladation (in Heck-type reactions), and reductive elimination.

In the context of direct arylation, the mechanism is thought to proceed via a C-H bond activation step. For reactions involving this compound, the oxidative addition of the C-Cl bond to a Pd(0) species is the initial step, forming a Pd(II) intermediate. This is followed by a base-assisted C-H activation at the 5-position of another thiophene molecule (or an aryl partner), leading to a diorganopalladium(II) complex. Subsequent reductive elimination regenerates the Pd(0) catalyst and forms the new C-C bond.

Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to probe the elementary steps of the catalytic cycle. For instance, the influence of ligand structure, base strength, and solvent polarity can provide insights into the rate-determining step and the nature of the active catalytic species. While specific mechanistic probes for carbopalladation and elimination processes involving this compound are not extensively detailed in the provided search results, the general principles of these mechanisms are well-established in the broader context of palladium catalysis. The electronic and steric properties of the acetyl and chloro substituents on the thiophene ring are expected to influence the rates of oxidative addition and reductive elimination.

Other Functionalization Reactions and Their Scope

Beyond the more common transformations, this compound is a versatile substrate for a variety of other functionalization reactions. These methods, particularly those involving palladium-catalyzed cross-coupling and reactions at the acetyl group, significantly broaden the scope of accessible thiophene derivatives for applications in materials science and medicinal chemistry.

The presence of both a C-Cl bond and activateable C-H bonds makes this compound a suitable candidate for several types of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds.

Direct C-H Arylation at the 5-Position

A particularly efficient method for functionalizing this compound is the direct C-H arylation at the sterically accessible and electronically favored 5-position of the thiophene ring. This approach avoids the pre-functionalization step of converting the C-H bond into an organometallic or halide reagent, making it an atom-economical and "greener" synthetic route. researchgate.netrsc.org

Research has demonstrated that this compound can be coupled with a variety of aryl bromides using a simple, phosphine-free palladium catalyst system. researchgate.netresearchgate.net The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a base. researchgate.netresearchgate.net The acetyl group at the C2 position and the chloro group at the C3 position direct the arylation specifically to the C5 position. researchgate.net This method has been shown to be tolerant of various functional groups on the aryl bromide partner, affording polyfunctionalized arylated thiophenes in moderate to high yields. researchgate.netresearchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Direct 5-Arylation of this compound with Aryl Bromides

| Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 150 | 75 |

| 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 150 | 81 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 150 | 85 |

| 4-Bromobenzaldehyde | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 150 | 78 |

| 2-Bromonaphthalene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 150 | 72 |

Data sourced from studies on the direct arylation of functionalized halothiophenes. researchgate.net

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. While the direct arylation functionalizes a C-H bond, the Suzuki coupling targets the C-Cl bond. For this compound, this reaction can be employed to introduce an aryl group at the 3-position, displacing the chlorine atom.

The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate (K₂CO₃). This transformation provides 2-acetyl-3-aryl-thiophenes, which are valuable building blocks for more complex molecular architectures. nih.gov

Table 2: Suzuki Coupling of this compound with Phenylboronic Acid

| Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 2-Acetyl-3-phenylthiophene | 76-88 |

Note: This represents a general condition for Suzuki couplings on this substrate.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmisuratau.edu.ly this compound can serve as the organohalide component in this reaction. Using a catalyst like palladium(II) acetate with a base such as triethylamine (B128534) (NEt₃), the 3-thienyl group can be appended to an alkene, offering a route to vinyl-substituted thiophenes.

Table 3: Heck Reaction of this compound

| Alkene Partner | Catalyst | Base | Solvent | Temp. (°C) | Product Class |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | NEt₃ | DMF | 100 | 1-(3-(2-phenylvinyl)thiophen-2-yl)ethanone |

Note: This table illustrates a representative Heck reaction.

The acetyl group at the 2-position is a key reactive handle for further molecular elaboration, primarily through reactions involving its α-hydrogens and carbonyl carbon.

Claisen-Schmidt Condensation to form Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.org While specific examples for this compound are not extensively documented in the cited literature, the reaction is well-established for the closely related isomer, 2-acetyl-5-chlorothiophene (B429048). semanticscholar.orgjapsonline.comijaresm.com The acetyl group's methyl protons are acidic enough to be removed by a base (e.g., NaOH or KOH), generating an enolate that attacks the aldehyde. japsonline.comijaresm.com This reaction provides a versatile platform for synthesizing a wide array of thiophene-containing chalcones, which are important intermediates for various heterocyclic compounds. semanticscholar.orgjapsonline.com

Table 4: Representative Claisen-Schmidt Condensation of 2-Acetyl-5-chlorothiophene with Aromatic Aldehydes

| Aldehyde | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | KOH | Methanol | 1-(5-chlorothiophen-2-yl)-3-(4-bromophenyl)prop-2-en-1-one | 66 |

| 2,4-Dimethylbenzaldehyde | KOH | Methanol | 1-(5-chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one | 82 |

| p-Anisaldehyde | NaOH | Ethanol | 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | - |

Data based on the reactivity of the 2-acetyl-5-chlorothiophene isomer. ijaresm.comresearchgate.net

Synthesis of Thiophene-Pyrazole Hybrids

The chalcones derived from acetyl-chlorothiophenes are valuable precursors for synthesizing more complex heterocyclic systems. A significant application is the synthesis of thiophene-pyrazole hybrids. semanticscholar.org This is typically achieved through a [3+2] cycloaddition reaction where the chalcone (the three-atom component) reacts with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118) hydrochloride (the two-atom component). semanticscholar.orgresearchgate.net The reaction, often carried out in refluxing acetic acid, results in the formation of a pyrazole (B372694) ring attached to the thiophene core, yielding compounds with potential biological activities. semanticscholar.orgscholarsresearchlibrary.com

Table 5: Synthesis of Thiophene-Pyrazoles from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product Class | Yield |

|---|---|---|---|---|

| 1-(5-chlorothiophen-2-yl)-3-aryl-prop-2-en-1-one | Phenylhydrazine hydrochloride | Acetic acid (30%), reflux | 1-phenyl-3-aryl-5-(5-chlorothiophen-2-yl)pyrazole | Good |

This synthetic route follows the initial Claisen-Schmidt condensation. semanticscholar.org

Derivatization and Analog Synthesis from 2 Acetyl 3 Chlorothiophene

Synthesis of Substituted Thiophene (B33073) Derivatives

2-Acetyl-3-chlorothiophene is a valuable scaffold for creating a variety of substituted thiophene derivatives. The inherent reactivity of its functional groups and the thiophene ring itself allows for targeted modifications.

Key reactive sites for derivatization include:

The Acetyl Group: The carbonyl and α-hydrogens of the acetyl group are prime locations for reactions such as condensations, reductions, and the formation of imine derivatives like thiosemicarbazones.

The Chlorine Atom: The chlorine at the 3-position can be substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of new functional groups.

The Thiophene Ring: The electron-withdrawing nature of the acetyl and chloro groups directs further electrophilic aromatic substitution (SEAr) primarily to the 5-position of the thiophene ring . This regioselectivity is useful for introducing additional substituents, such as nitro groups, as demonstrated in the synthesis of 5-acetyl-2-chloro-3-nitrothiophene from a related precursor researchgate.net.

These modifications are foundational steps for building more complex molecules, including novel heterocyclic systems with potential applications in pharmaceuticals .

Preparation of Chalcone (B49325) Derivatives

A significant application of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are well-regarded as precursors for various heterocyclic compounds and are known to possess a wide range of biological activities ijper.orgsemanticscholar.orgresearchgate.net.

Claisen-Schmidt Condensation Reactions

The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation ijper.orgsemanticscholar.orgresearchgate.netunair.ac.id. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative (in this case, this compound) with an aromatic aldehyde scispace.comsaudijournals.comresearchgate.net.

The general mechanism involves the deprotonation of the α-carbon of the acetyl group by a base (such as sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product subsequently dehydrates to yield the stable α,β-unsaturated ketone, or chalcone. Studies on the closely related 2,5-dichloro-3-acetylthiophene have shown this method to be highly effective in producing a diverse library of chalcone derivatives by varying the substituted aromatic or heteroaromatic aldehyde used in the reaction ijper.orgsemanticscholar.orgresearchgate.net.

| Starting Ketone | Aldehyde Reactant | Resulting Chalcone Structure (General) | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-acetylthiophene | Benzaldehyde | 1-(2,5-dichloro-3-thienyl)-3-phenyl-2-propen-1-one | ijper.orgsemanticscholar.org |

| 2,5-Dichloro-3-acetylthiophene | 4-Chlorobenzaldehyde | 1-(2,5-dichloro-3-thienyl)-3-(4-chlorophenyl)-2-propen-1-one | ijper.orgsemanticscholar.org |

| 2,5-Dichloro-3-acetylthiophene | 4-Methoxybenzaldehyde | 1-(2,5-dichloro-3-thienyl)-3-(4-methoxyphenyl)-2-propen-1-one | ijper.orgsemanticscholar.org |

| 2,5-Dichloro-3-acetylthiophene | 2-Hydroxybenzaldehyde | 1-(2,5-dichloro-3-thienyl)-3-(2-hydroxyphenyl)-2-propen-1-one | ijper.orgsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies in Chalcone Analogs

Following the synthesis of chalcone analogs from chloro-acetylthiophene precursors, researchers have conducted extensive Structure-Activity Relationship (SAR) studies to understand how different structural modifications affect their biological activity ijper.orgsemanticscholar.orgnih.gov. These studies are crucial for optimizing the compounds for specific therapeutic targets.

In a series of chalcones derived from 2,5-dichloro-3-acetylthiophene, various substitutions on the phenyl ring (originating from the aldehyde) were found to significantly influence their antifungal, antitubercular, and cytotoxic properties ijper.orgsemanticscholar.org.

Key SAR Findings:

Antifungal Activity: Certain compounds displayed notable antifungal activity against species like Aspergillus niger and Candida tropicalis ijper.orgsemanticscholar.org. The presence and position of specific substituents on the aromatic ring of the chalcone are critical for this activity.

Antitubercular Activity: One derivative showed promising activity against M. tuberculosis H37Rv, comparable to the standard drug pyrazinamide (B1679903) ijper.orgsemanticscholar.org. This highlights the potential of the chloro-thienyl chalcone scaffold in developing new antitubercular agents.

Cytotoxic Activity: When tested against the DU145 prostate cancer cell line, one chalcone analog exhibited cytotoxicity similar to the standard anticancer drug methotrexate (B535133) ijper.orgsemanticscholar.org. Another analog also showed significant, albeit lesser, activity. This suggests that specific substitutions can tune the molecule's anticancer potential.

| Compound Substituent (on Phenyl Ring) | Antifungal Activity (MIC, µg/mL) | Antitubercular Activity (MIC, µg/mL) | Cytotoxicity vs. DU145 (IC₅₀, µg/mL) | Reference |

|---|---|---|---|---|

| 4-Chloro | ≤ 8.0 | 6.25 | > 50 | ijper.orgsemanticscholar.org |

| 2,4-Dichloro | ≤ 8.0 | 3.12 | 10 ± 2 | ijper.orgsemanticscholar.org |

| 4-Dimethylamino | > 100 | 6.25 | 5 ± 1 | ijper.orgsemanticscholar.org |

Development of Thiosemicarbazone and Other Ligand Derivatives

The acetyl group of this compound is a convenient handle for synthesizing thiosemicarbazones. These compounds are formed through the condensation reaction between the ketone functionality and a thiosemicarbazide (B42300) bohrium.comnih.gov. This reaction typically proceeds by mixing the reactants in an alcohol solvent, often with a catalytic amount of acid nih.gov.

Thiosemicarbazones are a significant class of Schiff bases known for their wide pharmacological potential bohrium.com. They are also excellent ligands, capable of coordinating with various metal ions through their sulfur and nitrogen atoms. The synthesis of chloro-substituted thiophene-derived thiosemicarbazones and their subsequent complexation with metals like cobalt(II), zinc(II), palladium(II), and nickel(II) have been reported bohrium.com. Such coordination can enhance the biological activity of the parent ligand bohrium.com.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The derivatives of this compound, particularly the chalcones, are instrumental in the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. The α,β-unsaturated ketone moiety in chalcones is a versatile building block for various cyclization reactions.

For example, chalcones derived from acetylthiophenes can undergo cycloaddition reactions with hydrazine (B178648) derivatives to yield pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms nih.gov. This reaction transforms the open-chain chalcone into a more complex, fused-ring system. Similarly, other binucleophiles can be used to construct different heterocyclic rings, making chalcones key intermediates in synthetic chemistry. The synthesis of polycyclic aromatic compounds can also be achieved through sulfur-extrusion reactions from complex thiophene-containing precursors, demonstrating another route to complex systems beilstein-journals.org.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments within the 2-Acetyl-3-chlorothiophene molecule.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The thiophene (B33073) ring protons (H4 and H5) would appear as two doublets in the aromatic region (typically 6.5-8.0 ppm). The methyl protons of the acetyl group would produce a sharp singlet, further downfield than a typical alkane methyl due to the adjacent carbonyl group.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom. This includes the methyl carbon, the carbonyl carbon (typically >190 ppm), and the four distinct carbons of the thiophene ring. The chemical shifts of the ring carbons are influenced by the substitution pattern, with the carbon bearing the acetyl group (C2) and the carbon bearing the chlorine atom (C3) being clearly distinguishable from the others.

Two-dimensional (2D) NMR experiments are employed to map out the connectivity between atoms, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.org For this compound, this technique would show a cross-peak connecting the signals of the two adjacent thiophene ring protons (H4 and H5), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps correlations between protons and the carbon atoms they are directly attached to. nih.gov This would definitively assign the proton signals for H4 and H5 to their corresponding carbon signals (C4 and C5) and link the methyl proton signal to the methyl carbon. sdsu.eduresearchgate.net

Detailed research findings from 2D NMR analyses specific to this compound have not been located in public databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

For this compound, the key expected vibrations include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1660-1700 cm⁻¹, corresponding to the carbonyl group of the acetyl moiety.

C-H Vibrations: Aromatic C-H stretching modes would appear above 3000 cm⁻¹, while the methyl group's C-H stretches would be just below 3000 cm⁻¹.

Thiophene Ring Vibrations: A series of characteristic bands in the fingerprint region (approx. 1300-1550 cm⁻¹) corresponding to the stretching and bending of the thiophene ring. iosrjournals.org

C-Cl Stretch: A band in the lower frequency region of the fingerprint spectrum, indicative of the carbon-chlorine bond.

While public sources indicate the existence of FT-IR and Raman spectral data, detailed, peer-reviewed analyses with specific peak assignments for this compound are not available. A comprehensive study on the related isomer, 2-acetyl-5-chlorothiophene (B429048), has been conducted, providing a basis for comparison. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

An XRD analysis of a suitable single crystal of this compound would yield critical structural data, including:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Molecular Conformation: Determines the dihedral angle between the thiophene ring and the acetyl group, revealing the preferred orientation (e.g., planar or twisted) in the solid state.

A comprehensive search of crystallographic databases did not yield a published crystal structure for this compound. A detailed XRD study has been performed on its isomer, 2-acetyl-5-chlorothiophene, which was found to crystallize in the monoclinic space group C2/c. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.gov This analysis is performed using the data obtained from an X-ray crystal structure determination.

If crystallographic data were available for this compound, a Hirshfeld analysis could map the close contacts between neighboring molecules. This would reveal the nature and relative importance of interactions such as:

Hydrogen Bonds: Potential weak C-H···O or C-H···Cl hydrogen bonds.

Halogen Bonding: Interactions involving the chlorine atom.

π-π Stacking: Interactions between the aromatic thiophene rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, electron ionization mass spectrometry (EI-MS) provides key insights into its molecular weight and structural features through the analysis of its molecular ion and subsequent fragmentation patterns.

Molecular Ion (M⁺•) Analysis

The molecular formula for this compound is C₆H₅ClOS, yielding a monoisotopic molecular weight of approximately 160.0 Da. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

Consequently, the mass spectrum of this compound is expected to exhibit two distinct molecular ion peaks:

M⁺• peak at m/z ≈ 160, corresponding to molecules containing the ³⁵Cl isotope.

[M+2]⁺• peak at m/z ≈ 162, corresponding to molecules containing the ³⁷Cl isotope.

The relative intensity of the [M+2]⁺• peak is expected to be approximately one-third of the M⁺• peak's intensity, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern

Upon electron ionization, the molecular ion of this compound becomes energetically unstable and undergoes fragmentation through various pathways. The primary fragmentation is anticipated to occur at the acetyl group, as this leads to the formation of a highly stable acylium ion.

The principal expected fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃, mass 15) to form a stable 3-chlorothienyl acylium ion. This fragment is often the most abundant ion in the spectrum (the base peak).

Loss of Acetyl Radical: A second common pathway is the cleavage of the bond between the thiophene ring and the carbonyl carbon, resulting in the loss of an acetyl radical (•COCH₃, mass 43). This would generate a 3-chlorothiophenyl cation.

Loss of Carbon Monoxide (CO): The acylium ion formed via alpha-cleavage can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28).

Based on these principles, the following data table outlines the key ions predicted to appear in the electron ionization mass spectrum of this compound.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 160 | [C₆H₅³⁵ClOS]⁺• | Molecular Ion (M⁺•) | Ionization of parent molecule |

| 145 | [C₅H₂³⁵ClOS]⁺ | 3-Chloro-2-thienyl acylium ion | [M - CH₃]⁺ |

| 117 | [C₄H₂³⁵ClS]⁺ | 3-Chlorothiophenyl cation | [M - COCH₃]⁺ |

Mentioned Compounds

Table 2: List of Compounds Referenced in the Article

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| This compound | 1-(3-chlorothiophen-2-yl)ethan-1-one | 89581-82-8 |

Computational Chemistry and Theoretical Modeling of 2 Acetyl 3 Chlorothiophene

Molecular Docking and Drug Discovery Applications

Molecular docking is a computational technique that plays a crucial role in drug discovery by predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level, providing insights into binding energies, free energies, and the stability of the complex. gyanvihar.org For 2-acetyl-3-chlorothiophene and its derivatives, molecular docking has been instrumental in identifying and optimizing potential therapeutic agents for a variety of diseases. The thiophene (B33073) scaffold is a versatile starting point for developing novel compounds with significant biological activities. mdpi.com

Research has shown that derivatives of thiophene can be designed to act as inhibitors for a range of biological targets. These computational studies are essential for predicting the pharmacological activity of newly synthesized compounds before undertaking extensive experimental assays. gyanvihar.org

Anticancer Activity

Molecular docking studies have been pivotal in exploring the anticancer potential of thiophene derivatives. In one study, newly synthesized pyran and thiophene derivatives were evaluated for their activity against several cancer cell lines. rjraap.com The molecular docking results for the most active compounds, 11e and 11f, revealed promising interactions with target proteins, supporting their potential as anticancer agents. rjraap.com

Another investigation focused on chlorothiophene-based chalcones targeting the anti-apoptotic proteins MDM2 and Bcl-2, which are crucial in cancer progression. The synthesized compounds demonstrated significant toxicity against various cancer cell lines, with compounds C4 and C6 being particularly potent against WiDr colorectal cancer cells. Computational analysis provided insight into their inhibitory mechanisms, showing moderate binding interactions with the target proteins.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| C4 | MDM2 | -6.2 | Not specified | |

| C4 | Bcl-2 | -6.5 | Not specified | |

| C6 | MDM2 | -6.6 | Not specified | |

| C6 | Bcl-2 | -6.3 | Not specified |

Similarly, novel thiazole-thiophene scaffolds were synthesized and evaluated for their cytotoxic activity against MCF-7 breast cancer cells. nih.gov The most active compounds were subjected to molecular docking studies against the BCL-2 family protein (PDB ID: 2W3L), a key regulator of apoptosis, to understand their binding interactions. nih.gov

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 4b | 2W3L | -6.3 | nih.gov |

| Compound 13a | 2W3L | -5.228 | nih.gov |

Antiviral Activity

The potential of thiophene derivatives as antiviral agents has also been explored using computational methods. A study investigated tetrasubstituted thiophene analogues as potential inhibitors for SARS-CoV-2. gyanvihar.org Molecular docking was used to predict the binding affinity of these compounds to viral protein targets. The binding energies for the active compounds ranged from -25.18 to -81.42 kcal/mol. gyanvihar.org Compounds 2b and 2f were identified as particularly potent, with docking scores of -81.42 and -67.23 kcal/mol, respectively, when compared to the standard, Hydroxychloroquine. gyanvihar.org

Enzyme Inhibition

Thiophene derivatives have been identified as effective inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition: A series of novel thiophene derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.govmdpi.com Some of the synthesized compounds were found to be more potent inhibitors than the reference drug, donepezil. nih.govmdpi.com For instance, one derivative showed 60% inhibition of the enzyme, compared to 40% inhibition by donepezil. nih.govmdpi.com

Antitubercular Activity: In the search for new treatments for tuberculosis, molecular docking was used to evaluate thiophene derivatives against the DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase enzyme of Mycobacterium tuberculosis. colab.ws One of the synthesized compounds, S23 , demonstrated a better docking score (-8.516) compared to the standard drug Isoniazid (-6.315), suggesting a promising structural framework for developing new antitubercular agents. colab.ws

| Compound/Derivative | Target Enzyme | Key Finding | Docking Score | Reference |

|---|---|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase | Showed 60% inhibition compared to 40% by Donepezil. | Not specified | nih.govmdpi.com |

| Compound S23 | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | Better binding mode than the native ligand. | -8.516 | colab.ws |

| Isoniazid (Standard) | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | Reference drug for comparison. | -6.315 | colab.ws |

These examples highlight the critical role of computational chemistry and molecular docking in leveraging the this compound scaffold for modern drug discovery, enabling the rapid and efficient identification of promising lead compounds for a variety of therapeutic targets.

Applications in Pharmaceutical and Medicinal Chemistry Research

2-Acetyl-3-chlorothiophene as a Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activities. The presence of both an acetyl group and a chlorine atom on the thiophene (B33073) ring allows for a wide array of chemical transformations. The acetyl group can readily participate in condensation reactions, while the chlorine atom can be displaced via nucleophilic substitution or engage in cross-coupling reactions. This dual reactivity makes it an ideal scaffold for generating libraries of compounds for drug discovery programs. nih.gov

The versatility of this compound has been demonstrated in the synthesis of numerous thiophene derivatives. These derivatives have been investigated for a range of pharmacological activities, most notably as anticancer and anti-inflammatory agents. nih.gov The ability to systematically modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules and to conduct detailed structure-activity relationship (SAR) studies.

Development of Potential Anticancer Agents

The thiophene ring is a core component of many compounds with established anticancer properties. nih.gov Consequently, this compound has been extensively used as a starting material for the development of novel anticancer agents.

A number of studies have evaluated the cytotoxic effects of compounds derived from this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. For instance, a series of chlorothiophene-based chalcone (B49325) analogs were synthesized and tested for their anticancer activity.

Notably, certain chalcone derivatives demonstrated significant cytotoxicity against the WiDr colorectal cancer cell line. Other studies have explored the anticancer potential of thiophene derivatives against liver cancer cell lines such as HepG2 and SMMC-7721, and breast cancer cell lines like MCF-7.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) |

| Chalcone C4 | WiDr | 0.77 |

| Chalcone C6 | WiDr | 0.45 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected chalcone derivatives against the WiDr colorectal cancer cell line.

Research into the anticancer mechanisms of this compound derivatives has pointed towards the induction of apoptosis as a key mode of action. For some chalcone derivatives, the p53-targeted pathway has been identified as a crucial element of their anticancer activity. Computational analyses have suggested that these compounds may exert their effects through interactions with anti-apoptotic proteins like MDM2 and Bcl-2.

Molecular docking studies have provided insights into the potential binding modes of these compounds with their protein targets. These studies suggest that interactions such as hydrogen bonding and π-π stacking play a crucial role in the binding affinity and subsequent biological activity. nih.gov For example, the carbonyl group of a chalcone derivative has been shown to form hydrogen bonds with key amino acid residues, such as Leu137, Asn143, and Arg146, within the binding pocket of the Bcl-2 protein. The aromatic nature of the thiophene ring itself can contribute to stabilizing the ligand-protein complex through π-π stacking interactions. nih.gov

Structure-activity relationship studies of anticancer agents derived from this compound have revealed important insights for the design of more potent compounds. The nature and position of substituents on the thiophene and any associated phenyl rings have a significant impact on the cytotoxic activity. nih.govresearchgate.net

For instance, in a series of cyclopenta[b]thiophene derivatives, the introduction of a hydroxyl (-OH) group on an attached phenyl ring was found to enhance anticancer activity. researchgate.net Furthermore, the presence of the sulfur atom within the thiophene ring is considered essential for the observed biological activity, as replacing it with a carbon atom leads to a loss of potency. researchgate.net These findings underscore the importance of the thiophene scaffold and guide the rational design of new derivatives with improved anticancer profiles.

Exploration for Anti-inflammatory Activity

In addition to their anticancer potential, derivatives of this compound have also been investigated for their anti-inflammatory properties. Chronic inflammation is a key factor in the development of many diseases, making the discovery of new anti-inflammatory agents a critical area of research.

One study synthesized a series of new chalcones by condensing 2-acetyl thiophene with various aromatic aldehydes and screened them for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that several of the synthesized compounds exhibited moderate to considerable anti-inflammatory effects when compared to the standard drug, aceclofenac. researchgate.net

While direct studies on the modulation of pro-inflammatory cytokines by this compound derivatives are limited, research on structurally related compounds provides valuable insights. For example, a pyrrole (B145914) derivative, which shares structural similarities with thiophene-based compounds, has been shown to exhibit potent anti-inflammatory activity by reducing systemic levels of the pro-inflammatory cytokine TNF-α. nih.govnih.gov This compound also demonstrated an immunomodulatory effect by significantly increasing the levels of the anti-inflammatory cytokine TGF-β1. nih.govnih.gov These findings suggest that thiophene derivatives originating from this compound may exert their anti-inflammatory effects through a similar mechanism involving the modulation of key cytokine profiles.

Research into Antimicrobial Properties

The thiophene nucleus is a key component in many compounds investigated for antimicrobial properties. Research has focused on leveraging this compound as a building block to create more complex molecules with enhanced biological activity. A significant area of this research involves the synthesis of Schiff bases and their subsequent complexation with metal ions.

Schiff bases derived from thiophene compounds, such as those synthesized from 2-acetylthiophene (B1664040), have been shown to be biologically active. nih.govekb.eg The formation of metal complexes with these Schiff base ligands can significantly enhance their antimicrobial efficacy. nih.govrjpbcs.com This increased activity is attributed to the chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of microorganisms. rjpbcs.com The complex can then interfere with vital cellular processes by blocking the metal binding sites in the enzymes of the microorganism. rjpbcs.com

The development of novel antibiotics and antifungal agents from this compound often involves its conversion into Schiff base ligands and subsequent coordination with various transition metals. Studies on Schiff bases derived from the related compound 2-acetylthiophene and their metal complexes have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.

For instance, metal complexes of Cobalt (II), Copper (II), Nickel (II), and Zinc (II) with Schiff bases derived from 2-acetylthiophene have been screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The results consistently show that the metal chelates possess greater antibacterial activity than the free ligands. nih.gov Similarly, antifungal activity has been observed against various fungal strains, including Candida albicans, Aspergillus flavus, and Microsporum canis. nih.gov The enhanced potency of these metal complexes makes them promising candidates for the development of new classes of antimicrobial drugs to combat resistant strains. rjpbcs.com

Table 1: Antimicrobial Activity of Selected Thiophene-Derived Schiff Base Metal Complexes

| Compound/Complex | Microorganism | Type | Observed Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|---|

| Schiff Base Ligand (L¹) | S. flexneri | Gram-negative Bacteria | 16 | nih.gov |

| Ni(II) Complex of L² | S. aureus | Gram-positive Bacteria | 24 | nih.gov |

| Cu(II) Complex of DAMTDACT | E. coli | Gram-negative Bacteria | 18 | rjpbcs.com |

| Co(II) Complex of DAMTDACT | S. aureus | Gram-positive Bacteria | 20 | rjpbcs.com |

| Schiff Base Ligand (from 2-acetylthiophene) | Candida albicans | Fungus | Moderate Activity | ekb.eg |

| Metal Complexes (from 2-acetylthiophene) | Candida albicans | Fungus | Good Activity | ekb.eg |

Precursor for Antiviral Agents

Thiophene derivatives are recognized for their potential as antiviral agents. The this compound structure serves as a versatile starting point for synthesizing compounds with antiviral activity. Research into related diarylsulfone derivatives containing a thiophene ring has shown promise.

Specifically, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been evaluated for their antiviral properties. nih.gov Although not directly synthesized from this compound, its structure is a plausible precursor for such molecules through chemical transformations of the acetyl group into an amino or carboxamido function. Certain compounds in this class have demonstrated moderate and selective activity against HIV-1. nih.gov Furthermore, related 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes showed considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov These findings highlight the potential of the 3-substituted thiophene scaffold, accessible from this compound, in the design of novel antiviral therapeutics.

Table 2: Antiviral Activity of Selected 3-Arylsulfonylthiophene Derivatives

| Compound Class | Virus | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC₅₀ | 3.8 µg/mL | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV) | IC₅₀ | 0.1-10 µg/mL | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Varicella-Zoster Virus (VZV) | IC₅₀ | 0.1-10 µg/mL | nih.gov |

Ligand Design and Metal Complexation for Biological Applications

The acetyl group at the 2-position of this compound is a key functional group for ligand design. It readily undergoes condensation reactions, particularly with amines, to form Schiff bases. These Schiff bases are excellent polydentate ligands capable of coordinating with a variety of transition metal ions to form stable metal complexes. nih.govrjpbcs.com

The resulting complexes have been a major focus of research due to their potential biological applications, stemming from their enhanced antimicrobial and potential anticancer activities. rjpbcs.commdpi.com The sulfur atom in the thiophene ring, along with the nitrogen atom of the azomethine group in the Schiff base, can act as donor sites for metal coordination. nih.gov Depending on the amine used to form the Schiff base, the resulting ligand can be bidentate, tridentate, or tetradentate, leading to complexes with different geometries, such as octahedral or square planar. ekb.egrjpbcs.com The specific metal ion used—such as copper(II), nickel(II), cobalt(II), or zinc(II)—also significantly influences the structure and biological activity of the final complex. mdpi.com For example, copper(II) complexes have often been found to exhibit superior activity in various biological assays compared to other metal complexes. rjpbcs.commdpi.com

Table 3: Characteristics of Metal Complexes with Thiophene-Based Schiff Base Ligands

| Ligand Source Compound | Metal Ion(s) | Ligand Denticity | Proposed Complex Geometry | Reference |

|---|---|---|---|---|

| 2-Acetyl-5-chlorothiophene (B429048) | Co(II), Cu(II), Ni(II), Mn(II), Zn(II) | Tetradentate | Not specified | rjpbcs.com |

| 2-Acetylthiophene | Co(II), Cu(II), Ni(II), Zn(II) | Tridentate | Not specified | nih.gov |

| 2-Acetylthiophene & Isatin-3-hydrazone | Various | Bidentate | Octahedral | ekb.eg |

| 3-Chlorothiophene-2-carboxylic acid | Cu(II), Co(II), Zn(II) | Not applicable (Carboxylate ligand) | Not specified | mdpi.com |

Applications in Materials Science Research

Development of Organic Semiconductors and Conductive Polymers

The structure of 2-Acetyl-3-chlorothiophene makes it a valuable building block for synthesizing organic semiconductors and conductive polymers. The chloro group at the 3-position can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are standard methods for forming the carbon-carbon bonds necessary to create a conjugated polymer backbone. The acetyl group, being electron-withdrawing, can be incorporated to influence the electronic characteristics of the resulting material.

The development of these materials often follows a donor-acceptor (D-A) design strategy. In this approach, electron-rich (donor) and electron-poor (acceptor) molecular units are alternated along a polymer chain. This architecture facilitates intramolecular charge transfer, which tends to lower the material's bandgap and enhance its ability to absorb light in the visible spectrum. Given that the acetyl group is electron-withdrawing, a monomer derived from this compound could serve as an acceptor unit. When polymerized with an appropriate donor monomer, the resulting D-A copolymer could exhibit semiconducting properties suitable for electronic devices.

Thiophene-based polymers are renowned for their role in organic electronics, forming the active layer in various devices. The synthesis of these polymers through methods like Grignard metathesis (GRIM) polymerization or Stille polycondensation allows for control over molecular weight and regioregularity, which are crucial for device performance. nih.gov

Tunable Electronic Properties of Derivatives

The electronic properties of semiconductors derived from this compound can be systematically tuned by modifying its structure. The reactivity of the acetyl and chloro groups allows for the creation of a wide array of derivatives, each with distinct electronic characteristics.

Modification of the Acetyl Group: The acetyl group can undergo various chemical reactions, such as condensation reactions, to create larger conjugated systems. For instance, it could be used to build more complex acceptor units, which would directly impact the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the final material.

Displacement of the Chloro Group: The chlorine atom can be substituted through nucleophilic aromatic substitution or used as a handle for cross-coupling reactions to attach different functional groups or build a polymer chain.

By strategically choosing reaction partners, researchers can control key electronic parameters like the bandgap, and the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. For example, creating a donor-acceptor polymer allows for the fine-tuning of its electrochemical properties. The table below illustrates how HOMO/LUMO levels and bandgaps can vary in different thiophene-based D-A copolymers, demonstrating the principle of tunable electronics.

| Polymer System | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| TTT-co-P3HT | Tetrathienylthiophene / 3-Hexylthiophene | (Self) | -5.48 | -3.29 | 2.19 |

| P3HT | 3-Hexylthiophene | (Self) | -5.26 | -3.29 | 1.97 |

| PBDTS-ID | Alkylthiothienyl-substituted Benzodithiophene | Isoindigo | -5.40 | -3.61 | 1.79 |

| PBDTS-DTNT | Alkylthiothienyl-substituted Benzodithiophene | Naphthobisthiadiazole | -5.24 | -3.58 | 1.66 |

This table presents data for representative thiophene-based polymers to illustrate the concept of tunable electronic properties through structural modification. TTT-co-P3HT and P3HT data from mdpi.com. PBDTS-ID and PBDTS-DTNT data from mdpi.com.

Fabrication of Functional Materials for Electronic Applications

Derivatives of this compound are precursors for functional materials used in a range of electronic applications, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs): In OFETs, an organic semiconductor acts as the active channel for charge transport between two electrodes. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. High mobility is often associated with materials that can form well-ordered, crystalline thin films with significant intermolecular π-π stacking. The molecular structure of polymers derived from precursors like this compound dictates their ability to self-assemble into these ordered structures. For example, naphthodithiophene-based D-A polymers have been shown to form very close π-π stacking (3.5 Å), leading to high field-effect mobility. nih.gov

Organic Photovoltaics (OPVs): In OPVs, a blend of a donor material (often a conjugated polymer) and an acceptor material (like a fullerene derivative or a non-fullerene acceptor) forms a bulk heterojunction that absorbs light and separates charges to generate electricity. The power conversion efficiency (PCE) of an OPV device is highly dependent on the donor polymer's light absorption characteristics and energy levels relative to the acceptor. By using monomers like this compound to create D-A copolymers, materials can be designed to have a low bandgap for broad solar spectrum absorption and appropriate HOMO/LUMO levels to ensure efficient charge transfer to the acceptor.

The following table shows the performance of various thiophene-based polymers in electronic devices, highlighting the link between molecular structure and device metrics.

| Polymer | Application | Key Performance Metric | Value |

| PNDT3NTz-DT | OFET | Hole Mobility | ~0.5 cm²/(V·s) |

| PNDT3NTz-DT | OPV | Power Conversion Efficiency (PCE) | ~5% |

| PBDTS-ID | OPV | Power Conversion Efficiency (PCE) | 2.70% |

| PBDTS-DTNT | OPV | Power Conversion Efficiency (PCE) | 2.71% |

| P3HT (optimized) | OPV | Power Conversion Efficiency (PCE) | 3.6% |

This table provides performance data for representative thiophene-based materials to exemplify their use in electronic applications. PNDT3NTz-DT data from nih.gov. PBDTS-ID and PBDTS-DTNT data from mdpi.com. P3HT data from nih.gov.

Applications in Agrochemical Research

Precursor for Insecticides and Fungicides

Thiophene (B33073) derivatives are known to exhibit a range of biological activities relevant to agriculture. For instance, the related compound 2-acetyl-4-chlorothiophene (B1588866) is noted for its use in manufacturing active ingredients for insecticides and fungicides. niir.org The structural features of 2-Acetyl-3-chlorothiophene, with its reactive acetyl and chloro groups, make it a valuable precursor for synthesizing novel derivatives that can be screened for insecticidal and fungicidal properties. mdpi.com The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of potent fungicides, highlighting the potential of the thiophene scaffold in this area. mdpi.com

Development of Crop Protection Solutions

The versatility of the this compound structure allows for the creation of diverse chemical libraries. By modifying the molecule, chemists can develop new compounds aimed at overcoming challenges in crop protection, such as fungicide resistance. mdpi.com Its utility as an intermediate for agrochemicals is a key application area for this class of compounds. niir.orgfengchengroup.com

Biopesticide Development

While the term "biopesticide" typically refers to pesticides derived from natural materials, the principles of designing safer and more environmentally friendly synthetic pesticides often mimic structures found in nature. The thiophene core itself is a building block that can be functionalized to create compounds with improved safety profiles. As a versatile intermediate, this compound can contribute to the synthesis of next-generation pesticides that are effective while having a reduced environmental impact, a core goal in modern agrochemical research. mdpi.com

Toxicological and Bioactivation Research of Thiophene Analogues

Investigation of Reactive Metabolite Formation (e.g., Thiophene (B33073) S-oxides, Epoxides)